![molecular formula C16H13NO5 B2534962 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide CAS No. 1428364-86-6](/img/structure/B2534962.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, diselenide was synthesized and transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Research on furan-2-carboxamide derivatives highlights advanced synthetic methodologies that could be relevant for the synthesis and modification of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide. For example, studies on the synthesis and reactivity of similar compounds involve electrophilic substitution reactions, highlighting the potential for creating a diverse range of derivatives for various applications (Aleksandrov & El’chaninov, 2017). This research underscores the versatility of furan-2-carboxamide frameworks in chemical synthesis and potential pharmaceutical development.
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-16(14-4-3-9-20-14)17-7-1-2-8-19-12-5-6-13-15(10-12)22-11-21-13/h3-6,9-10H,7-8,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYAMBJSSFYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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